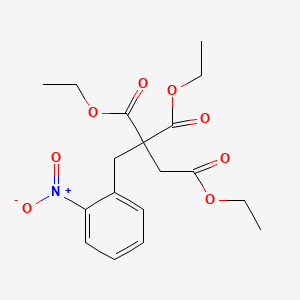

Triethyl 3-(2-nitrophenyl)propane-1,2,2-tricarboxylate

Cat. No. B8498936

Key on ui cas rn:

61214-81-1

M. Wt: 381.4 g/mol

InChI Key: TYPDNBTVOSQAHJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03974165

Procedure details

A 500 ml. Morton flask equipped with a condenser, stirrer, and dropping funnel was flame dried and charged with NaH (11.9 g - 61% dispersion in mineral oil; 0.3 mole) and 150 ml. of 10% DMF in benzene. Triethyl 1,1,2-ethanetricarboxylate (73.9 g; 0.3 mole) was then added with vigorous stirring over a one hour period. After stirring at room temperature for 0.5 hour, there was then added as rapidly as possible o-nitrobenzyl chloride (51.5 g; 0.3 mole). The resulting reaction mixture was heated at reflux for 23 hours. After cooling, insoluble material was removed by filtration (supercel). Water was added to the filtrate followed by aqueous HCl to acidify the aqueous layer. Extraction with ether followed. The combined ethereal extracts were then washed twice with water, once with brine, dried over Na2SO4, filtered and rendered free of solvent in vacuo. The viscous oil so obtained was dissolved in acetonitrile and washed with n-pentane to remove the mineral oil. Removal of the acetonitrile afforded the crude product. The IR (infrared) and NMR (nuclear magnetic resonance) spectra were consistent with the structure and this material was used directly in the next step without further purification.

Name

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].CN(C=O)C.[CH:8]([C:20]([O:22][CH2:23][CH3:24])=[O:21])([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[N+:25]([C:28]1[CH:35]=[CH:34][CH:33]=[CH:32][C:29]=1[CH2:30]Cl)([O-:27])=[O:26]>C1C=CC=CC=1.C(#N)C>[C:15]([C:8]([C:20]([O:22][CH2:23][CH3:24])=[O:21])([CH2:30][C:29]1[CH:32]=[CH:33][CH:34]=[CH:35][C:28]=1[N+:25]([O-:27])=[O:26])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.3 mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

73.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OCC)(C(=O)OCC)C(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

51.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(CCl)C=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring over a one hour period

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Morton flask equipped with a condenser, stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was flame

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at room temperature for 0.5 hour

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 23 hours

|

|

Duration

|

23 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

insoluble material was removed by filtration (supercel)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water was added to the filtrate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ethereal extracts were then washed twice with water, once with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The viscous oil so obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with n-pentane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the mineral oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the acetonitrile

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)C(CC(=O)OCC)(CC1=C(C=CC=C1)[N+](=O)[O-])C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |